Adb-fubinaata
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H25FN4O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H25FN4O2/c1-22(2,3)20(21(24)29)25-19(28)12-17-16-6-4-5-7-18(16)27(26-17)13-14-8-10-15(23)11-9-14/h4-11,20H,12-13H2,1-3H3,(H2,24,29)(H,25,28)/t20-/m1/s1 |
InChI Key |
MULIMWKIYDFHAW-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Adb Fubinaata
Methodologies for ADB-FUBINACA Synthesis
The synthesis of ADB-FUBINACA, particularly its enantiomerically pure (S)-form, has been described in scientific literature, often following the general principles outlined in the original patent. acs.org The process typically involves a multi-step sequence starting from indazole-3-carboxylic acid.
A common synthetic pathway can be summarized as follows:
Esterification: The starting material, indazole-3-carboxylic acid, undergoes Fischer esterification to protect the carboxylic acid group, commonly forming a methyl or ethyl ester. acs.org
N-Alkylation: The nitrogen at the 1-position of the indazole ring is then alkylated. This is achieved by deprotonating the indazole with a suitable base, such as potassium tert-butoxide, followed by the addition of 4-fluorobenzyl bromide. This step attaches the characteristic 4-fluorobenzyl "tail" to the indazole core. acs.org
Saponification: The ester group is hydrolyzed back to a carboxylic acid using a strong base like sodium hydroxide. This step prepares the indazole core for coupling with the amino acid-derived head group.
Amide Coupling: The final key step is the formation of the amide bond. The activated indazole-3-carboxylic acid is coupled with the enantiopure amino acid derivative, (S)-tert-leucinamide. acs.orgdrugz.fr This reaction is typically facilitated by standard peptide coupling reagents.
The use of enantiopure (S)-tert-leucinamide is crucial for producing the pharmacologically more active (S)-enantiomer of ADB-FUBINACA. acs.orgdrugz.fr
Stereochemical Aspects and Enantiomeric Research of ADB-FUBINACA
Chirality is a significant aspect of the structure and function of ADB-FUBINACA. The molecule possesses a chiral center at the C-2 position of the N-(1-amino-3,3-dimethyl-1-oxobutane) moiety. nih.gov Consequently, it exists as two distinct enantiomers: (S)-ADB-FUBINACA and (R)-ADB-FUBINACA.
Research indicates a significant difference in the pharmacological activity between the two enantiomers. The (S)-enantiomer, which was specifically described in the 2009 Pfizer patent, is a potent agonist of both the CB1 and CB2 cannabinoid receptors. drugz.frwikipedia.org Studies on analogous synthetic cannabinoids consistently show that the (S)-enantiomer is substantially more potent than the (R)-enantiomer at the CB1 receptor. researchgate.netnih.gov For the related compound AB-FUBINACA, the (S)-enantiomer was found to be over 100 times more potent than the (R)-enantiomer. nih.gov While the stereochemistry of ADB-FUBINACA found in illicit products is not always determined, it is presumed to be the (S)-form, likely due to the synthesis originating from the more readily available L-amino acids. drugz.frnih.gov
The differentiation and quantification of these enantiomers in seized materials are important for forensic analysis and risk assessment. researchgate.net This is typically achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose (B160209) or cellulose-based columns), which can resolve the (R) and (S) forms. nih.govfrontiersin.org
Exploration of ADB-FUBINACA Derivatives and Analogues
The core structure of ADB-FUBINACA has served as a template for numerous derivatives and analogues, created by modifying one or more of its three main components: the indazole core, the 4-fluorobenzyl tail, or the tert-leucinamide head group. These structural modifications aim to alter the compound's properties.
Several notable analogues have been identified in forensic samples, including:
AB-FUBINACA: This analogue differs from ADB-FUBINACA in the head group, featuring a valinamide (B3267577) moiety instead of a tert-leucinamide. This corresponds to the replacement of a tert-butyl group with an isopropyl group. acs.orgwikipedia.org
ADB-BINACA: In this derivative, the 4-fluorobenzyl tail is replaced with an unsubstituted benzyl (B1604629) group. nih.govspringermedizin.de
ADB-FUBICA: This compound features a structural isomerism in the core, where the 1H-indazole ring system of ADB-FUBINACA is replaced by a 1H-indole ring. nih.govspringermedizin.de
5F-ADB-PINACA: While structurally distinct, this compound is often discussed in relation to ADB-FUBINACA. It features a pentyl chain with a terminal fluorine instead of a 4-fluorobenzyl group and is noted for its exceptionally high potency at CB1 receptors. acs.org
| Compound Name | Core Structure | Tail Group | Head Group (Amide Moiety) |
|---|---|---|---|
| ADB-FUBINACA | Indazole | 4-Fluorobenzyl | tert-Leucinamide |
| AB-FUBINACA | Indazole | 4-Fluorobenzyl | Valinamide |
| ADB-BINACA | Indazole | Benzyl | tert-Leucinamide |
| ADB-FUBICA | Indole (B1671886) | 4-Fluorobenzyl | tert-Leucinamide |
Advanced Spectroscopic Techniques for Structural Elucidation of ADB-FUBINACA
The definitive identification and structural characterization of ADB-FUBINACA rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, elemental composition, and three-dimensional structure.
Mass Spectrometry (MS): Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful tool for identifying ADB-FUBINACA. nih.gov High-resolution mass spectrometry provides an accurate mass measurement of the protonated molecule [M+H]⁺. The base peak for ADB-FUBINACA is observed at an m/z of 383.1878. nih.gov Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns crucial for confirmation. Key ionic fragments include those resulting from:
Loss of the aminodimethylbutanamide group (m/z 253.0772) mdpi.comnih.gov
Loss of the carboxamide group (m/z 338.1663) nih.gov
Formation of the fluorobenzylium ion (m/z 109.0448) mdpi.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is also widely used, though thermal instability of some synthetic cannabinoids can be a concern. nih.govswgdrug.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation by detailing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. Data from ¹H NMR can confirm the presence of the tert-butyl group, the aromatic protons of the indazole and fluorobenzyl rings, and the amide protons. swgdrug.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between different parts of the molecule. nih.govoup.com
Other Spectroscopic Methods:
Infrared (IR) Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) is used to identify key functional groups, such as the N-H and C=O stretching vibrations of the amide groups. swgdrug.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of ADB-FUBINACA shows a characteristic absorbance peak at approximately 302 nm. mdpi.com
Circular Dichroism (CD): Electronic and vibrational circular dichroism have been applied in conjunction with theoretical calculations (DFT) to determine the absolute configuration of indazole-derived synthetic cannabinoids like ADB-FUBINACA. researchgate.net
| Technique | Key Findings and Data for ADB-FUBINACA |
|---|---|
| LC-QTOF-MS | Protonated Molecule [M+H]⁺: m/z 383.1878. nih.gov |
| MS/MS Fragmentation | Characteristic ions at m/z 253.0772, 338.1663, and 109.0448. mdpi.comnih.gov |
| ¹H NMR | Signals corresponding to tert-butyl, aromatic, and amide protons are observed and assigned. swgdrug.org |
| UV-Vis Spectroscopy | Maximum absorbance (λmax) at ~302 nm. mdpi.com |
Molecular Pharmacology and Receptor Interactions of Adb Fubinaata
Cannabinoid Receptor Binding Affinity and Functional Efficacy
ADB-FUBINACA exhibits potent agonist activity at both CB1 and CB2 receptors, key components of the endocannabinoid system. Its interactions are quantified by binding affinity (Ki) and functional efficacy (EC50 and Emax values).
In Vitro CB1 Receptor Agonism of ADB-FUBINACA
ADB-FUBINACA demonstrates high affinity for the human cannabinoid receptor 1 (hCB1). Studies report binding affinity (Ki) values in the low picomolar to nanomolar range, indicating a strong interaction with the receptor. Functionally, ADB-FUBINACA acts as a potent and full agonist at the hCB1 receptor. Its efficacy, measured by the maximal response (Emax) relative to reference compounds like CP55,940, indicates a robust activation of the receptor. Furthermore, ADB-FUBINACA has been shown to exhibit biased agonism at the CB1 receptor, particularly through the recruitment of β-arrestin 2, a signaling pathway distinct from G protein activation.
| Parameter | Value (nM) | Reference Compound | Notes |
| Binding Affinity (Ki) | 0.299 ± 0.05 who.int | N/A | High affinity for hCB1 |
| Binding Affinity (Ki) | 0.36 mdpi.com | N/A | High affinity for hCB1 |
| Functional Potency (EC50) | 0.67 ± 0.03 who.int | CP55,940 | Potent agonist |
| Functional Potency (EC50) | 0.98 mdpi.com | N/A | Potent agonist |
| Functional Potency (EC50) | 0.24–21 nih.gov | N/A | Range reported across studies |
| Efficacy (Emax) | 113% ± 3 who.int | CP55,940 | Full agonist |
| Efficacy (Emax) | 101% ± 3 who.int | CP55,940 | Full agonist |
| Efficacy (Emax) | 101%–290% who.int | CP55,940/JWH-018 | Range dependent on assay and reference compound |
| β-arrestin 2 Recruitment (EC50) | 19 who.int | CP55,940 | Biased agonism |
| β-arrestin 2 Recruitment (Emax) | 728% who.int | CP55,940 | Biased agonism |
In Vitro CB2 Receptor Agonism of ADB-FUBINACA
Extensive searches were conducted to gather information for the chemical compound "Adb-fubinaata" as per the provided outline. However, scientific literature specifically detailing "this compound" in relation to Voltage-Gated Calcium Channel Inhibition, Human Serum Albumin Binding Characterization, and Steric Hindrance Effects on Protein Binding was not found wikipedia.orgwho.intnih.goveuropa.euresearchgate.netcfsre.orgnih.govcaymanchem.com.
While related synthetic cannabinoids such as ADB-FUBINACA and ADB-FUBIATA have been identified and studied, direct scientific data for "this compound" for the specified sections is absent. Consequently, it is not possible to generate a scientifically accurate article focusing solely on "this compound" that strictly adheres to the provided outline and content requirements.
Metabolic Profiling of Adb Fubinaata
In Vitro Metabolic Stability Assessment of Adb-fubinaata
The metabolic stability of a compound provides an early indication of its rate of metabolism and clearance in the body. For this compound, this has been assessed using two primary in vitro models: human liver microsomes and human hepatocytes.
Human Liver Microsome Incubation Studies
Incubation studies with human liver microsomes (HLMs) are a standard method for evaluating the intrinsic clearance of a compound. In these studies, this compound was incubated with HLMs, and its disappearance over time was monitored.
Research has shown that this compound has a microsomal half-life of approximately 39.7 minutes. nih.gov This relatively short half-life suggests that the compound is subject to significant metabolism in the liver. The in vitro intrinsic clearance was determined to be 17.5 µL/min/mg of microsomal protein. nih.gov Based on these findings, the predicted hepatic clearance is 9.0 mL/min/kg, with a hepatic extraction ratio of 0.5, classifying this compound as an intermediate-clearance drug. nih.gov
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
|---|---|
| Half-Life (T1/2) | 39.7 min nih.gov |
| In Vitro Intrinsic Clearance (CLint, micr) | 17.5 µL/min/mg nih.gov |
| Predicted Hepatic Clearance (CLh) | 9.0 mL/min/kg nih.gov |
Human Hepatocyte Incubation Studies
To gain a more comprehensive understanding of its metabolism, this compound has also been studied in incubations with pooled human hepatocytes. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of a drug's biotransformation.
In these studies, a significant decrease in the parent compound was observed over a 3-hour incubation period. nih.gov The peak area of this compound was reduced from 7.8 x 10⁶ at the start of the incubation to 2.3 x 10⁶ after 3 hours. nih.gov These experiments led to the identification of 23 metabolites, highlighting the extensive metabolism of this compound. nih.govwikipedia.org
Identification and Characterization of Phase I Metabolites of this compound
Phase I metabolism typically involves the introduction or unmasking of functional groups, preparing the compound for subsequent Phase II conjugation reactions. For this compound, the major Phase I metabolic pathways are hydroxylation, dehydrogenation, and amide hydrolysis. nih.govwikipedia.org
Hydroxylation Pathways (Alkyl, Indazole Ring, Indole (B1671886)/Adjacent Methylene)
Hydroxylation is a primary metabolic route for this compound. This process can occur at several positions on the molecule, including the alkyl side chain and the indazole ring.
Alkyl Hydroxylation: Hydroxylation of the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) side chain is a prominent metabolic transformation. nih.govmdpi.com This can result in the formation of various hydroxylated metabolites.
Indazole Ring Hydroxylation: The indazole ring system of this compound is also a target for hydroxylation. nih.gov
Methylene-Fluorophenyl Hydroxylation: Minor metabolic pathways also include hydroxylation of the methylene (B1212753) group adjacent to the fluorophenyl ring. researchgate.net
Dehydrogenation Pathways
Dehydrogenation, the removal of hydrogen atoms, is another observed Phase I metabolic pathway for this compound. nih.govresearchgate.net This can lead to the formation of metabolites with double bonds. One identified metabolite, M23, is formed through a combination of amide hydrolysis and dehydrogenation on the aminodimethylbutanamide portion of the molecule. nih.gov
Amide Hydrolysis Pathways
The amide linkage in this compound is susceptible to hydrolysis, which is a significant metabolic pathway. nih.govwikipedia.org This cleavage of the amide bond results in the formation of metabolites where the amide group is replaced by a carboxylic acid.
Table 2: Major Phase I Metabolic Pathways of this compound
| Metabolic Pathway | Description |
|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group. Occurs on the alkyl side chain and the indazole ring. nih.govresearchgate.net |
| Dehydrogenation | Removal of hydrogen atoms, leading to the formation of double bonds. nih.govresearchgate.net |
| Amide Hydrolysis | Cleavage of the amide bond, typically resulting in a carboxylic acid metabolite. nih.govwikipedia.org |
The comprehensive metabolic profiling of this compound through in vitro studies has identified a complex pattern of biotransformation. The major routes of metabolism involve hydroxylation at various positions, dehydrogenation, and amide hydrolysis, leading to the formation of numerous Phase I metabolites. This detailed understanding is critical for the development of analytical methods to detect this compound use in forensic and clinical settings.
N-Dealkylation Pathways
N-dealkylation is a recognized metabolic pathway for ADB-FUBINACA. researchgate.net This process involves the cleavage of the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) moiety or the 4-fluorobenzyl group. For instance, metabolites formed by the cleavage of the dimethylbutanamide group have been detected in in vitro studies. nih.gov
However, it is crucial to note that metabolites resulting from N-dealkylation are not specific biomarkers for ADB-FUBINACA consumption. nih.govnih.gov This is because the resulting structures can also be theoretically formed from the metabolism of other synthetic cannabinoids that share common structural features. For example, metabolites formed by cleavage of the dimethylbutanamide side chain could also originate from AB-FUBINACA and MDMB-FUBINACA. nih.govmdpi.com Similarly, metabolites resulting from the removal of the 4-fluorobenzyl group could be common to several other synthetic cannabinoids that possess the same (4-fluorobenzyl)indazole structure. nih.govmdpi.com
Other Phase I Biotransformations (e.g., Carbonylation, Epoxidation)
Beyond the primary hydroxylation and hydrolysis reactions, ADB-FUBINACA undergoes other notable Phase I biotransformations, including carbonylation and epoxidation. researchgate.netsemanticscholar.org
Carbonylation: This process involves the introduction of a carbonyl group. Studies have identified metabolites that have undergone both hydroxylation and carbonylation. mdpi.com This pathway contributes to the diversity of Phase I metabolites observed. researchgate.netsemanticscholar.org
Epoxidation: Another observed metabolic reaction is the epoxidation of the benzene (B151609) moiety of the indazole ring, which is then typically followed by hydrolysis of the resulting epoxide to form a dihydrodiol metabolite. researchgate.netnih.gov This specific biotransformation has also been noted in the metabolic pathways of several other synthetic cannabinoids that contain an indazole or indole ring. nih.gov
Identification and Characterization of Phase II Metabolites of this compound
Following Phase I biotransformations, the resulting metabolites of ADB-FUBINACA can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion.
Glucuronidation Conjugation Pathways
Glucuronidation is a major Phase II metabolic pathway for ADB-FUBINACA. nih.govmdpi.com This process involves the conjugation of glucuronic acid to hydroxylated metabolites. Numerous glucuronidated metabolites have been identified in in vitro studies using human hepatocytes. nih.gov The presence of these conjugates suggests that hydrolysis of biological samples, such as urine or blood, prior to extraction could increase the concentration of the non-glucuronidated metabolites, thereby aiding in their detection. nih.gov
The table below details some of the glucuronidated metabolites of ADB-FUBINACA identified in human hepatocyte incubations.
| Metabolite ID | Biotransformation |
| M1 | Dihydroxy-dehydroalkyl + Glucuronide |
| M2 | Hydroxyalkyl-dehydroalkyl + Glucuronide |
| M4 | Dihydroxyalkyl + Glucuronide |
| M5 | Hydroxydehydroalkyl + Glucuronide |
| M6 | Hydroxyalkyl + Glucuronide |
| M8 | Hydroxyalkyl + Glucuronide |
| M10 | Hydroxyindazole + Glucuronide |
| M12 | Hydroxyindazole + Glucuronide |
| M18 | Hydroxydehydroalkyl |
| Data sourced from in vitro human hepatocyte studies. nih.gov |
Metabolite Profiling Methodologies in Preclinical Models
The identification of ADB-FUBINACA's metabolic profile has been significantly advanced by the use of preclinical in vitro models, such as human liver microsomes (HLM) and pooled human hepatocytes. nih.gov These models, combined with sophisticated analytical techniques, allow for the prediction of human metabolism. nih.govnih.gov
Liquid Chromatography-High Resolution Mass Spectrometry for Metabolite Identification
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a primary analytical tool for identifying and characterizing the metabolites of ADB-FUBINACA. nih.gov This technique couples the separation capabilities of liquid chromatography with the high mass accuracy and resolution of mass spectrometers like the Quadrupole Time-of-Flight (QTOF). nih.govmdpi.com
In a typical workflow, ADB-FUBINACA is incubated with human hepatocytes for specific time periods (e.g., 1 and 3 hours). nih.govnih.gov The reaction is then stopped, and the samples are analyzed. The LC-HRMS system, often operated in positive electrospray ionization mode, acquires full-scan TOF-MS data and information-dependent acquisition MS/MS data. nih.govnih.gov This allows for the determination of the accurate mass of the molecular ions of potential metabolites and the generation of fragmentation patterns (MS/MS spectra) that help in elucidating their chemical structures. nih.gov
Comparative Metabolic Studies of this compound and Structural Analogues
Comparative metabolic studies between ADB-FUBINACA and its structural analogs are essential for understanding structure-metabolism relationships and for identifying unique biomarkers.
As previously mentioned, N-dealkylated metabolites of ADB-FUBINACA are not unique and can be shared with analogs like AB-FUBINACA, MDMB-FUBINACA, ADB-PINACA, and ADB-CHMINACA. nih.govmdpi.com This metabolic overlap underscores the importance of identifying more specific markers, such as hydroxylated metabolites, for confirming ADB-FUBINACA intake. nih.govnih.gov
Studies on analogs like ADB-HEXINACA, which has a longer N-hexyl chain compared to ADB-PINACA's pentyl chain, reveal trends in metabolism. For tert-leucinamide synthetic cannabinoids, there appears to be greater metabolism on the alkyl tail as the chain length increases. nih.gov Conversely, as the tail length decreases, biotransformation on the indazole core becomes comparatively more significant. nih.gov For instance, in incubations of ADB-BUTINACA (with a butyl chain), dihydrodiol and mono-hydroxylated indazole ring metabolites were found to be highly abundant. nih.govxml-journal.net In contrast, for ADB-HEXINACA, the majority of metabolism occurred on the hexyl tail, forming ketone and mono-hydroxylated products. nih.gov This knowledge can be applied to predict the major metabolites of future synthetic cannabinoids based on their structural features. nih.gov
Structure-Metabolism Relationship Analysis for this compound
The metabolism of ADB-FUBINACA is intrinsically linked to its chemical structure, which consists of an indazole core, a 4-fluorobenzyl group attached to the indazole nitrogen, and a tert-leucinamide side chain at the 3-position of the indazole ring. Analysis of its metabolism in comparison to structurally similar synthetic cannabinoids provides insights into how each of these components influences its biotransformation.
The Indazole Core vs. Indole Core:
Synthetic cannabinoids with an indazole core, such as ADB-FUBINACA, tend to be more metabolically reactive than their indole counterparts. mdpi.com The indazole ring in ADB-FUBINACA is a primary site for metabolism, readily undergoing hydroxylation and epoxidation to form dihydrodiols. nih.govresearchgate.net This is a common metabolic pathway for indazole-containing synthetic cannabinoids. nih.gov The stability of the indazole skeleton is thought to play a role in the compound's binding to cannabinoid receptors. mdpi.com
The N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) Side Chain:
The tert-leucinamide side chain is a critical site for metabolic activity. The presence of the tert-butyl group in ADB-FUBINACA, a replacement for the isopropyl group in its analog AB-FUBINACA, influences its metabolic profile. wikipedia.org This side chain is subject to several metabolic attacks, including hydroxylation at the dimethylpropane portion and hydrolysis of the terminal amide. nih.gov The additional methyl group in the tert-leucinamide moiety of ADB-FUBINACA and its analogs has been shown to confer a significant increase in potency at cannabinoid receptors compared to the corresponding L-valinamide derivatives. drugz.fr The hydrolysis of the amide bond in this side chain leads to the formation of a carboxylic acid metabolite, which generally exhibits reduced pharmacological activity compared to the parent compound. mdpi.com
The 4-Fluorobenzyl Group:
The 4-fluorobenzyl group attached to the indazole nitrogen also influences the metabolic fate of ADB-FUBINACA. While hydroxylation can occur on the methylene bridge or the fluorophenyl ring, this part of the molecule appears to be less metabolically active compared to the indazole core and the side chain. researchgate.net In some related compounds, the fluorobenzyl moiety contributes to metabolic stability. mdpi.com
Structure Activity Relationship Sar Studies of Adb Fubinaata
Elucidation of Key Structural Motifs Influencing Cannabinoid Receptor Binding
The molecular architecture of ADB-FUBINACA is composed of several key structural motifs that are critical for its interaction with cannabinoid receptors. These motifs are common among a large class of indole (B1671886) and indazole-based synthetic cannabinoids and are essential for stabilizing the ligand-receptor complex.
Indazole Core: ADB-FUBINACA possesses an indazole core, which is a bicyclic aromatic structure. This indazole skeleton is a crucial pharmacophore that is believed to help stabilize the binding of the compound to the CB1 receptor. nih.govmdpi.comresearchgate.net It mimics the pyran ring of classical cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and serves as a rigid scaffold for the optimal positioning of other functional groups within the receptor's binding pocket.
N1-Substituent (4-fluorobenzyl group): The indazole nitrogen is substituted with a 4-fluorobenzyl group. This tail group occupies a lipophilic pocket within the cannabinoid receptors. The fluorine atom on the benzyl (B1604629) ring can influence the molecule's electronic properties and metabolic stability, potentially enhancing binding affinity through favorable interactions.
Head Group (L-tert-leucinamide): Attached to the carboxamide linker is an L-tert-leucinamide moiety. This bulky head group, derived from the non-proteinogenic amino acid L-tert-leucine, is a critical determinant of the compound's high potency. drugz.fr The tert-butyl group, in particular, has been shown to confer higher potency compared to smaller alkyl groups in analogous compounds. frontiersin.org
Effects of Specific Functional Group Substitutions on Receptor Affinity and Efficacy
Subtle modifications to the functional groups of ADB-FUBINACA can lead to significant changes in its pharmacological profile, demonstrating clear SAR trends.
The most direct comparison is with its structural analog, AB-FUBINACA. The only difference between these two compounds is the substitution of the tert-butyl group in ADB-FUBINACA with an isopropyl group in AB-FUBINACA (derived from L-valine instead of L-tert-leucine). wikipedia.org Studies have consistently shown that tert-leucine-derived compounds like ADB-FUBINACA are generally more potent at the CB1 receptor than their corresponding valine-derived counterparts. frontiersin.org This suggests that the increased steric bulk of the tert-butyl group is favorable for receptor binding and/or activation.
Further SAR studies have explored substitutions at other positions:
Head Group Modification: Replacing the terminal amide of the L-tert-leucinamide group with a methyl ester (as in MDMB-FUBINACA) can also modulate activity.
Tail Group Modification: Altering the N1-substituent from a 4-fluorobenzyl group to an N-pentyl (yielding ADB-PINACA) or N-fluoropentyl group (yielding 5F-ADB-PINACA) also impacts receptor affinity. For instance, the affinity of ADB-FUBINACA for CB1 receptors is higher than that of its desmethyl analog, AB-FUBINACA, but lower than its N-pentyl (ADB-PINACA) and N-fluoropentyl (5F-ADB-PINACA) analogs. nih.gov
The following table summarizes the in vitro binding affinity (Kᵢ) and functional activity (EC₅₀) for ADB-FUBINACA and related analogs at the human CB1 receptor.
| Compound | Key Structural Difference from ADB-FUBINACA | CB1 Kᵢ (nM) | CB1 EC₅₀ (nM) |
|---|---|---|---|
| ADB-FUBINACA | - | 0.36 | 0.98 - 1.2 |
| AB-FUBINACA | Isopropyl instead of tert-butyl | 0.9 | 23.2 |
| ADB-PINACA | Pentyl instead of 4-fluorobenzyl | 0.23 | 2.1 |
| 5F-ADB-PINACA | 5-fluoropentyl instead of 4-fluorobenzyl | 0.13 | 0.48 |
Stereochemistry's Role in Adb-fubinaata Pharmacological Activity
ADB-FUBINACA possesses a chiral center at the alpha-carbon of the L-tert-leucinamide moiety. As with many biologically active molecules, the stereochemistry at this center is critical for its pharmacological activity. The original patent filed by Pfizer in 2009, which first described ADB-FUBINACA, exclusively reported pharmacological data for the (S)-enantiomer. drugz.frwikipedia.org This enantiomer is derived from the naturally abundant L-configuration of amino acids (specifically, L-tert-leucine).
It is a well-established principle in the SAR of synthetic cannabinoids that the (S)-enantiomer is generally more potent at both CB1 and CB2 receptors than the corresponding (R)-enantiomer. nih.govmdpi.com For example, in the closely related compound AMB-FUBINACA, the (S)-enantiomer demonstrates a significantly greater affinity for the CB1 receptor (a 6.13-fold difference) and a notable, though less pronounced, higher affinity for the CB2 receptor (a 1.55-fold difference) compared to the (R)-enantiomer. nih.gov Although the specific activity of the (R)-enantiomer of ADB-FUBINACA is not widely reported, it is highly probable based on extensive data from related compounds that the (S)-enantiomer is the pharmacologically dominant form responsible for its potent cannabimimetic effects. nih.gov
Comparative SAR Studies with Other Amino Acid-Derived Synthetic Cannabinoids
The SAR of ADB-FUBINACA is best understood in the context of other amino acid-derived indazole-3-carboxamide SCRAs. By systematically comparing compounds with variations in the core structure, tail group, and head group, researchers can map the requirements for potent cannabinoid receptor agonism.
Core Scaffold: Indazole-3-carboxamides, like ADB-FUBINACA, generally exhibit higher affinity and efficacy compared to their indole-3-carboxamide counterparts (e.g., ADBICA). frontiersin.org This highlights the importance of the indazole core for optimal receptor interaction.
Amino Acid Head Group: As previously discussed, the tert-leucine head group in ADB-FUBINACA confers higher potency than the valine group in AB-FUBINACA. frontiersin.org This trend holds across different core scaffolds and tail groups. The bulkier tert-butyl group appears to provide a better fit in the receptor's binding pocket.
Tail Group: The N-substituent plays a crucial role in tuning the potency. While the 4-fluorobenzyl group of ADB-FUBINACA results in a highly potent compound, replacing it with an alkyl chain, such as the pentyl group in ADB-PINACA, can further increase binding affinity. nih.gov This indicates that the size, length, and electronic properties of the tail group are all important variables in the SAR of this class of compounds.
These comparative studies underscore that high potency in this chemical class arises from an optimal combination of an indazole core, a bulky amino acid-derived head group like L-tert-leucinamide, and a suitable lipophilic tail group. frontiersin.org
Correlating Structural Features with Metabolic Pathways
The chemical structure of ADB-FUBINACA not only dictates its pharmacological activity but also its metabolic fate. The primary metabolic pathways involve enzymatic modifications of its key structural motifs. wikipedia.orgnih.govnih.gov
Alkyl and Indazole Hydroxylation: The tert-butyl group (alkyl moiety) and the indazole ring are major sites for oxidative metabolism, specifically hydroxylation. mdpi.comnih.govresearchgate.net The presence of these metabolically susceptible sites means that hydroxylated metabolites are among the most abundant found in biological samples.
Amide Hydrolysis: The amide bond linking the indazole core and the tert-leucinamide head group is susceptible to hydrolysis, cleaving the molecule into two main fragments: the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid and the L-tert-leucinamide. mdpi.comnih.gov
Dehydrogenation: Following initial hydroxylation on the alkyl group, further oxidation can lead to dehydrogenation. nih.govresearchgate.net
N-Dealkylation: The bond connecting the 4-fluorobenzyl group to the indazole nitrogen can be cleaved, representing another, albeit less major, metabolic pathway. mdpi.comresearchgate.net
Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism, where they are conjugated with glucuronic acid to increase water solubility and facilitate excretion. nih.gov
The following table correlates the main structural features of ADB-FUBINACA with their corresponding metabolic reactions.
| Structural Feature | Primary Metabolic Pathway | Resulting Metabolite Type |
|---|---|---|
| tert-Butyl Group | Hydroxylation, Dehydrogenation | Hydroxyalkyl and Hydroxydehydroalkyl metabolites |
| Indazole Ring System | Hydroxylation | Hydroxylindazole metabolites |
| Amide Linkage | Hydrolysis | Carboxylic acid and Amide fragments |
| 4-Fluorobenzyl Group | N-Dealkylation | N-dealkylated indazole metabolite |
| Hydroxylated Moieties | Glucuronide Conjugation | Glucuronidated metabolites |
Analytical Methodologies for Adb Fubinaata Research
Chromatographic Techniques for ADB-FUBINACA Detection and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For ADB-FUBINACA, both liquid and gas chromatography are employed, often coupled with mass spectrometry to achieve high sensitivity and specificity.
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the preferred method for the analysis of ADB-FUBINACA. mdpi.comsciex.com This preference is largely due to the thermally unstable nature of many synthetic cannabinoids, which can degrade under the high temperatures required for gas chromatography. mdpi.com LC-based methods, especially when coupled with tandem mass spectrometry (LC-MS/MS), provide robust, sensitive, and specific quantification of ADB-FUBINACA and its metabolites in various biological samples, including blood, urine, and hair. nih.govnih.gov
Several LC methods have been developed and validated for this purpose. Common approaches utilize reversed-phase chromatography with columns such as C18 or RP-Amide. nih.gov Gradient elution is typically performed using a mobile phase consisting of an aqueous component (often with additives like formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol. nih.gov These methods are capable of achieving low limits of detection (LOD) and quantification (LOQ), often in the low picogram-per-milliliter range, which is crucial for detecting the compound after extensive metabolism in the body. nih.govnih.gov
| Technique | Column | Mobile Phase | Key Findings | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | A: 20 mmol/L ammonium acetate, 0.1% formic acid, 5% acetonitrile in water B: Acetonitrile | LOD: 0.5-5 pg/mg; LLOQ: 1-10 pg/mg in human hair. Successfully applied to authentic forensic cases. | nih.gov |
| LC-MS/MS | C18-Hypersil Gold | Not specified | Rapid and sensitive method for quantifying 14 parent synthetic cannabinoids and 15 metabolites. | nih.gov |
| LC-HRMS | Ultra Biphenyl (Restek®) | Not specified | Used for in vitro metabolite profiling in human hepatocytes, identifying 23 metabolites. | nih.govnih.gov |
| HPLC | Ascentis Express RP-Amide (5 cm x 2.1 mm, 2.7 μm) | A: Water with 0.1% formic acid B: Acetonitrile | Demonstrated effective separation of various synthetic and natural cannabinoids. |
Gas chromatography (GC), most commonly coupled with mass spectrometry (GC-MS), is another widely used technique for the identification of synthetic cannabinoids. researchgate.netliu.edu In GC, samples are vaporized and separated based on their boiling points and interactions with the stationary phase of the column. liu.edu GC-MS is considered a gold standard in forensic analysis due to its excellent chromatographic resolution and the ability to identify compounds through their electron ionization mass spectra. unodc.org
However, the application of GC-MS to ADB-FUBINACA and other indazole-carboxamide derivatives requires careful consideration. The high temperatures of the GC inlet can cause thermal degradation of the molecule, potentially leading to the formation of artifacts and complicating interpretation. mdpi.com Despite this, validated GC-MS methods exist for the analysis of ADB-FUBINACA in seized materials and biological fluids. probiologists.com Techniques like fast GC coupled with time-of-flight mass spectrometry (GC-MS-TOF) have been developed for rapid screening of multiple new psychoactive substances, including ADB-FUBINACA, in a short analysis time. nih.gov
Mass Spectrometry Applications in ADB-FUBINACA Analysis
Mass spectrometry (MS) is an indispensable tool in the analysis of ADB-FUBINACA, providing molecular weight and structural information that is vital for unequivocal identification. It is almost always used in conjunction with a chromatographic separation technique.
High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which allow for the determination of elemental compositions for parent compounds, their fragments, and metabolites. nih.gov This capability is a powerful tool for identifying novel psychoactive substances and characterizing their structures. acs.orgnih.gov
For ADB-FUBINACA, techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) have been used to evaluate its spectroscopic characteristics. mdpi.comnih.gov In these analyses, ADB-FUBINACA typically exhibits a protonated molecule [M+H]⁺ as the base peak. nih.gov The characteristic ionic fragments observed result from the cleavage of the molecule at specific bonds, such as the loss of the aminodimethylbutanamide group or the formation of the fluorobenzylium ion. nih.govnih.gov The high mass accuracy of HRMS helps to distinguish ADB-FUBINACA from other synthetic cannabinoids with similar structures.
| Ion Type | m/z (Mass-to-Charge Ratio) | Description | Reference |
|---|---|---|---|
| [M+H]⁺ (Base Peak) | 383.1878 | Protonated molecule of ADB-FUBINACA. | nih.govnih.gov |
| Fragment Ion | 253.0772 | Resulting from the loss of the aminodimethylbutanamide group. | mdpi.comnih.gov |
| Fragment Ion | 338.1663 | Resulting from the loss of the carboxamide group. | mdpi.comnih.gov |
| Fragment Ion | 109.0448 | Formation of the fluorobenzylium ion. | nih.govnih.gov |
Tandem mass spectrometry (MS/MS) is the definitive method for identifying and quantifying drug metabolites. sciex.comnih.gov This technique involves the isolation of a specific precursor ion (e.g., the protonated ADB-FUBINACA molecule or a metabolite) and its subsequent fragmentation to produce a characteristic product ion spectrum. This process provides a high degree of specificity, allowing for the reliable detection of analytes in complex matrices.
In vitro studies using human liver microsomes and hepatocytes have been instrumental in mapping the metabolic pathways of ADB-FUBINACA. nih.govnih.gov Through the use of LC-HRMS/MS, researchers have identified numerous metabolites. nih.gov The major metabolic pathways include hydroxylation at various positions on the alkyl chain and the indazole ring, as well as hydrolysis of the terminal amide. nih.govresearchgate.net Subsequent glucuronide conjugations are also common. nih.gov Based on these studies, specific metabolites, such as the hydroxyalkyl and hydroxylindazole derivatives, are recommended as reliable biomarkers for confirming ADB-FUBINACA intake, as the parent compound is often present at very low or undetectable concentrations in urine. nih.govnih.gov
Advanced Sample Preparation Techniques for In Vitro and Preclinical Studies
Effective sample preparation is a critical prerequisite for accurate and reliable analysis, as it serves to isolate the analyte of interest from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. nih.gov For in vitro and preclinical studies of ADB-FUBINACA, various sample preparation techniques are employed.
For biological fluids like blood and urine, sample preparation often begins with enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave glucuronide conjugates, thereby increasing the concentration of free metabolites for detection. nih.govprobiologists.com This step is frequently followed by an extraction process. Simple liquid-liquid extraction (LLE) is commonly used due to the high hydrophobicity of many synthetic cannabinoids. probiologists.comnih.gov Solid-phase extraction (SPE) is another widely adopted technique that can offer cleaner extracts and higher recovery rates. scitechnol.com
In preclinical studies, which may involve the analysis of drug formulations, sample preparation might include dissolution, extraction of the active ingredient from the formulation matrix, and subsequent clean-up steps. alderleyanalytical.comorganomation.com For hair analysis, sample preparation can involve washing to remove external contamination, followed by cryo-grinding and extraction with an organic solvent like methanol. nih.gov The development of automated sample preparation platforms is also advancing the field, offering higher throughput, improved reproducibility, and reduced risk of human error in preclinical drug development. sepscience.com
Development of Analytical Reference Standards for Adb-fubinaata and Metabolites
The emergence of novel psychoactive substances (NPS) like ADB-FUBINACA presents a significant challenge for analytical laboratories. To keep pace with the ever-evolving drug landscape, the development of well-characterized reference materials is paramount. These standards serve as the benchmark against which samples are compared, enabling confident identification and accurate measurement.
The process of developing analytical reference standards for ADB-FUBINACA and its metabolites is a multi-step endeavor that begins with understanding its metabolic fate in the human body. In vitro studies using human liver microsomes and hepatocytes have been instrumental in identifying the major biotransformation pathways of ADB-FUBINACA. nih.govresearchgate.net These studies have revealed that the primary metabolic routes include:
Alkyl and indazole hydroxylation: The addition of a hydroxyl (-OH) group to the dimethylbutanamide side chain or the indazole ring system.
Terminal amide hydrolysis: The cleavage of the amide bond, resulting in a carboxylic acid metabolite.
Glucuronide conjugation: The attachment of a glucuronic acid molecule to make the compound more water-soluble for excretion.
Dehydrogenation: The removal of hydrogen atoms, often leading to the formation of a double bond.
Based on these findings, key metabolites have been identified as crucial biomarkers for confirming ADB-FUBINACA consumption. These include various hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites. nih.govresearchgate.net The identification of these major metabolite markers is critical as it guides the synthetic efforts of manufacturers to produce the most relevant and necessary analytical standards. nih.gov
Synthesis and Purification
The synthesis of reference standards for ADB-FUBINACA and its metabolites involves complex organic chemistry procedures. For instance, the synthesis of indazole carboxamide-type synthetic cannabinoids generally follows established chemical routes. A general synthetic scheme for ADB-FUBINACA is available, providing a basis for its production and the subsequent synthesis of its metabolites.
The synthesis of specific metabolites, such as hydroxylated derivatives, requires additional, targeted chemical reactions to introduce the hydroxyl group at the correct position on the parent molecule. For example, the synthesis of hydroxylated metabolites of the related compound ADB-HEXINACA has been reported, providing a methodological precedent. These synthetic processes are carefully controlled to ensure the correct chemical structure and stereochemistry of the final product.
Following synthesis, purification is a critical step to remove any unreacted starting materials, byproducts, or other impurities. Techniques such as column chromatography and recrystallization are commonly employed to achieve a high degree of purity, often exceeding 98%.
Characterization and Validation
Once synthesized and purified, the reference standards undergo extensive characterization to confirm their identity and purity. A suite of analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and the presence of specific functional groups. Detailed NMR data for ADB-FUBINACA has been published, serving as a reference for a confirmed structure.
Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution capabilities like quadrupole time-of-flight (QTOF), are used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of ADB-FUBINACA shows a characteristic base peak and several fragment ions that are used for its identification. cfsre.org
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the reference standard by separating it from any residual impurities.
The data obtained from these analyses are compiled into a comprehensive Certificate of Analysis (CoA), which accompanies the reference standard and provides the end-user with all the necessary information about its identity, purity, and proper handling.
Certified Reference Materials (CRMs) and Quality Assurance
For the highest level of accuracy and traceability in analytical measurements, laboratories rely on Certified Reference Materials (CRMs). The production of CRMs is governed by the international standard ISO 17034, which outlines stringent requirements for the competence of reference material producers. ansi.orgnist.gov
Manufacturers of ADB-FUBINACA and its metabolite CRMs must adhere to these rigorous guidelines, which include:
Homogeneity testing: Ensuring that the composition of the reference material is uniform throughout the entire batch.
Stability testing: Evaluating the stability of the reference material under various storage and transport conditions to establish a reliable shelf life. Studies have shown that while ADB-FUBINACA is relatively stable under frozen conditions, degradation can occur at room temperature or with repeated freeze-thaw cycles. researchgate.netojp.gov
Metrological traceability: Establishing an unbroken chain of comparisons to a national or international standard, ensuring that the certified value is accurate and comparable across different laboratories. researchgate.netresearchgate.netsigmaaldrich.com
The use of CRMs produced by ISO 17034 accredited manufacturers provides laboratories with the highest level of confidence in their analytical results, which is crucial for forensic and clinical decision-making. ansi.orgsigmaaldrich.com
The following interactive table summarizes the key analytical data for ADB-FUBINACA and some of its major metabolites, which are essential for their role as analytical reference standards.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Mass Fragments (m/z) | Recommended as Biomarker |
| ADB-FUBINACA | C₂₁H₂₃FN₄O₂ | 382.1859 | 366.1612, 338.1663, 253.0772, 109.0448 | Yes |
| Hydroxyalkyl ADB-FUBINACA | C₂₁H₂₃FN₄O₃ | 398.1808 | Varies with position of hydroxylation | Yes nih.govresearchgate.net |
| Hydroxydehydroalkyl ADB-FUBINACA | C₂₁H₂₁FN₄O₃ | 396.1652 | Varies with position of hydroxylation and dehydrogenation | Yes nih.govresearchgate.net |
| Hydroxylindazole ADB-FUBINACA | C₂₁H₂₃FN₄O₃ | 398.1808 | Varies with position of hydroxylation | Yes nih.govresearchgate.net |
| ADB-FUBINACA Amide Hydrolysis | C₂₁H₂₂FN₃O₃ | 383.1645 | Varies with structure | Yes |
Note: The key mass fragments can vary depending on the specific isomer and the analytical instrumentation used.
The continuous development and availability of high-purity, well-characterized analytical reference standards for ADB-FUBINACA and its metabolites are indispensable for the forensic and clinical communities to accurately identify and manage the use of this potent synthetic cannabinoid.
Emerging Research Areas and Future Directions for Adb Fubinaata
Advancements in Preclinical Pharmacodynamics and Pharmacokinetics Research
Preclinical research into ADB-FUBINACA has primarily focused on its interaction with the endocannabinoid system, specifically its affinity and efficacy at cannabinoid receptors. Studies indicate that ADB-FUBINACA acts as a potent agonist at both CB1 and CB2 receptors, often exhibiting significantly higher potency than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. For instance, ADB-FUBINACA has demonstrated a reported Ki of 0.36 nM and an EC50 of 0.98 nM for the CB1 receptor biosynth.com. Its high affinity for CB1 receptors is understood to be a key factor in its potent cannabimimetic effects mdpi.comtaylorandfrancis.comcaymanchem.comwikipedia.org.
Pharmacokinetic studies, though limited, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ADB-FUBINACA. Due to its lipophilic nature, it is expected to readily cross the blood-brain barrier and distribute into tissues like fat nih.govfrontiersin.org. Research into its metabolism is ongoing, with initial findings suggesting extensive Phase I and Phase II metabolism, leading to the identification of various metabolites in biological matrices nih.govresearchgate.net. Understanding these pharmacokinetic properties is vital for developing effective detection methods and for predicting its duration of action and potential for accumulation.
Exploration of Potential Off-Target Receptor Interactions beyond Cannabinoid Receptors
While ADB-FUBINACA's primary mechanism of action is through the activation of CB1 and CB2 receptors, emerging research is exploring its potential interactions with other receptor systems. Studies on structurally related SCRAs have revealed that some compounds can interact with a range of G protein-coupled receptors (GPCRs) beyond the cannabinoid receptors, acting as antagonists at targets such as chemokine receptors, oxytocin (B344502) receptors, and histamine (B1213489) receptors nih.govresearchgate.net. Although specific data for ADB-FUBINACA's off-target effects are less abundant, the general trend observed in SCRAs suggests that such interactions could contribute to their complex pharmacological and toxicological profiles. Further investigation is warranted to comprehensively map ADB-FUBINACA's activity across a broader panel of receptors, as these off-target effects may play a role in its observed adverse effects.
Application of Computational Chemistry and Molecular Modeling in ADB-FUBINACA Research
Computational chemistry and molecular modeling are increasingly employed to elucidate the structure-activity relationships (SAR) of synthetic cannabinoids like ADB-FUBINACA. These in silico methods allow researchers to predict binding affinities, understand receptor-ligand interactions, and model the conformational changes within receptors upon ligand binding. For ADB-FUBINACA, computational studies can help identify specific structural features that confer its high potency and efficacy at cannabinoid receptors chemrxiv.orgnih.gov. Molecular dynamics simulations can provide insights into how subtle structural modifications, such as the tert-butyl group in ADB-FUBINACA compared to the isopropyl group in AB-FUBINACA, influence its interaction with the CB1 receptor and its downstream signaling mdpi.comwikipedia.orgnih.gov. This approach aids in the rational design of novel compounds and in predicting the pharmacological properties of emerging analogues.
Development of Novel Analytical Biomarkers for Preclinical Studies
The extensive metabolism of ADB-FUBINACA means that the parent compound may be present at low concentrations in biological samples, particularly in urine. Consequently, research is focused on identifying and validating its major metabolites as reliable analytical biomarkers for its detection and quantification in preclinical studies. Studies utilizing human liver microsomes and hepatocytes have identified numerous metabolites, including hydroxylated and hydrolyzed products, as well as glucuronide conjugates nih.govresearchgate.net. These identified metabolites serve as crucial targets for developing sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to confirm exposure in preclinical models and forensic investigations. The development of robust biomarker panels is essential for accurate assessment of exposure and for understanding the disposition of ADB-FUBINACA in biological systems.
Investigation of Enzyme-Specific Metabolic Interactions involving ADB-FUBINACA
Understanding the specific enzymes responsible for ADB-FUBINACA's metabolism is critical for predicting drug-drug interactions and metabolic stability. Research indicates that ADB-FUBINACA undergoes significant metabolism, likely involving cytochrome P450 (CYP) enzymes and potentially carboxylesterases (CES) nih.govfrontiersin.orgotago.ac.nznih.govtandfonline.comnih.gov. Studies on related FUBINACA analogues suggest that hydrolysis of the amide bond is a primary metabolic step, which can be mediated by various enzymes, including carboxylesterase 1 (CES1) otago.ac.nz. While specific CYP isoforms involved in ADB-FUBINACA metabolism are still being elucidated, general studies on synthetic cannabinoids highlight the potential involvement of enzymes like CYP1A2, CYP2C9, and CYP3A4 frontiersin.orgnih.govtandfonline.com. Further research is needed to definitively characterize the enzyme kinetics and potential for ADB-FUBINACA to inhibit or induce these metabolic enzymes, which could have implications for its interaction with other co-administered substances.
Mechanistic Studies of ADB-FUBINACA at the Cellular Level
At the cellular level, ADB-FUBINACA, like other SCRAs, is understood to exert its effects primarily through binding to CB1 receptors, which are G protein-coupled receptors (GPCRs) mdpi.comnih.gov. Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, such as GIRK channels, ultimately resulting in the inhibition of neurotransmitter release mdpi.com. Beyond these canonical pathways, research is exploring other cellular mechanisms, including the recruitment of β-arrestins, which can lead to receptor desensitization and internalization mdpi.comotago.ac.nz. Studies are also investigating how ADB-FUBINACA might influence other cellular signaling cascades, such as mitogen-activated protein kinases (MAPKs) like ERK, and pathways involved in cell survival, proliferation, and death mdpi.comresearchgate.net. Understanding these intricate cellular mechanisms is key to deciphering the full spectrum of ADB-FUBINACA's physiological and toxicological effects.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate Adb-fubinaata's physicochemical properties while ensuring methodological rigor?
- Methodological Answer : Begin by defining independent and dependent variables (e.g., temperature, concentration) and selecting appropriate controls. Use validated protocols for synthesis and characterization, such as NMR spectroscopy or chromatography, to confirm purity and structure. Include replication trials to assess consistency and document deviations in supplementary materials . For interdisciplinary validation, integrate computational modeling (e.g., DFT calculations) with experimental data to resolve ambiguities in molecular behavior .
Q. What criteria should guide the formulation of hypotheses about this compound's biological activity?
- Methodological Answer : Apply the FINERMAPS framework to ensure hypotheses are feasible, novel, ethical, and relevant . Ground hypotheses in existing literature—e.g., if this compound shares structural motifs with known bioactive compounds, propose mechanisms of action (e.g., enzyme inhibition) and test them via dose-response assays. Align theoretical assumptions with empirical gaps identified in prior studies, such as conflicting results in receptor binding affinity .
Q. How can researchers optimize data collection for this compound's stability studies under varying environmental conditions?
- Methodological Answer : Design factorial experiments to test variables like pH, light exposure, and humidity. Use high-throughput screening for rapid data generation and validate findings with stability-indicating assays (e.g., HPLC). Ensure compliance with institutional ethics guidelines (e.g., IRB approval for human-derived samples) and report raw data in appendices to support reproducibility .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound's reported pharmacokinetic data across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Perform in vitro-in vivo correlation (IVIVC) studies to isolate discrepancies arising from experimental models. Use error propagation analysis to quantify uncertainty in conflicting datasets and propose mechanistic explanations (e.g., polymorphic transformations) .
Q. What strategies enhance the reproducibility of this compound's catalytic performance in heterogeneous systems?
- Methodological Answer : Standardize catalyst preparation (e.g., calcination temperature, precursor ratios) and document batch-to-batch variability. Share raw instrumental outputs (e.g., XRD spectra, kinetic profiles) in open-access repositories. Pre-register experimental protocols to minimize selective reporting and employ blind testing for unbiased data interpretation .
Q. How can interdisciplinary approaches address gaps in understanding this compound's role in multi-component reactions?
- Methodological Answer : Combine kinetic studies (e.g., time-resolved spectroscopy) with computational simulations (e.g., transition state modeling) to elucidate reaction pathways. Validate findings using cross-disciplinary techniques, such as isotopic labeling for mechanistic tracking or synchrotron radiation for structural analysis. Publish negative results to refine theoretical frameworks .
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in in vivo data. Use Bayesian inference to integrate prior toxicity data and reduce uncertainty in low-sample studies. Validate models through bootstrapping and report confidence intervals for EC50 values. Peer-review statistical workflows to prevent overfitting .
Q. How should researchers structure literature reviews to identify understudied applications of this compound in material science?
- Methodological Answer : Use Boolean operators in databases (e.g., SciFinder, PubMed) to filter studies by application (e.g., "this compound AND polymer composites"). Differentiate primary sources (e.g., experimental papers) from reviews to prioritize original data. Annotate conflicting results (e.g., thermal stability claims) and propose replication studies to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
